molecular formula C14H12O4 B1228815 Cearoin CAS No. 52811-37-7

Cearoin

Cat. No.: B1228815
CAS No.: 52811-37-7
M. Wt: 244.24 g/mol
InChI Key: NFJVELXCUBWAFL-UHFFFAOYSA-N
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Description

Cearoin is a naturally occurring compound isolated from the plant Dalbergia odorifera. It is known for its anti-inflammatory and antiallergic properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuroblastomas, a type of cancer that arises from immature nerve cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cearoin can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions. For example, the oxidation of primary alcohols to aldehydes, followed by further reactions to form the desired compound .

Industrial Production Methods: On an industrial scale, this compound can be produced through the extraction from natural sources, such as Dalbergia odorifera. The extraction process involves the use of solvents to isolate the compound from the plant material. Additionally, chemical synthesis methods can be employed to produce this compound in larger quantities for research and therapeutic purposes .

Chemical Reactions Analysis

Types of Reactions: Cearoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Cearoin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in various chemical reactions to study its reactivity and properties.

    Biology: In biological research, this compound is studied for its effects on cellular processes, such as autophagy and apoptosis.

    Medicine: this compound has shown potential as a therapeutic agent for the treatment of neuroblastomas and other cancers.

    Industry: this compound is used in the development of anti-inflammatory and antiallergic drugs.

Mechanism of Action

Cearoin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Cearoin can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound’s unique ability to induce autophagy and apoptosis through reactive oxygen species generation and ERK activation sets it apart from other similar compounds. Its potential therapeutic applications in treating neuroblastomas highlight its significance in medical research .

Properties

IUPAC Name

(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVELXCUBWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398097
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-37-7
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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